![molecular formula C16H18N2O2 B1384997 N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide CAS No. 1020056-68-1](/img/structure/B1384997.png)
N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide” is a compound that likely contains an amide functional group, given the “-amide” suffix in its name. It also appears to have an ethoxy group and a methylphenyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the “phenyl” part of the name) and an amide functional group. The “3-ethoxy” part suggests an ethoxy group attached to the third carbon .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amides generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
1. Gastroprokinetic Activity
A study by Morie et al. (1995) investigated compounds including 4-amino-5-chloro-2-ethoxybenzamides for their gastroprokinetic activity. The compounds displayed potent gastric emptying activity, which is relevant for treatments of gastrointestinal disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
2. Psycho- and Neurotropic Properties
Research by Podolsky et al. (2017) examined the psycho- and neurotropic properties of novel compounds including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide. The compound demonstrated anti-anxiety action, anti-amnesic activity, and antihypoxic effect, indicating potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
3. Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, examining its crystal structure and the impact of intermolecular interactions. This research provides insights into the compound's chemical behavior and potential pharmaceutical applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
4. Antiviral Activity
Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, and evaluated their antiviral activities against Enterovirus 71 (EV 71). Compound 1e was identified as a promising lead for anti-EV 71 drug development due to its effective inhibition at low concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYNCLGGBKHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257941 | |
Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |
CAS RN |
1020056-68-1 | |
Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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